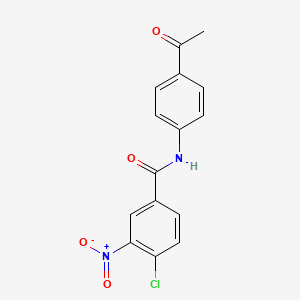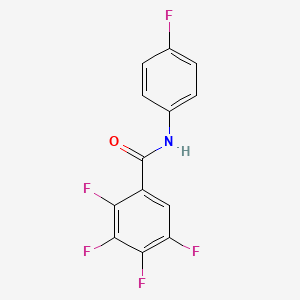
2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFB is a white crystalline solid that belongs to the class of amide compounds. It has a molecular formula of C13H7F5NO, and a molecular weight of 305.19 g/mol.
Wirkmechanismus
The mechanism of action of 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of tubulin polymerization, which is essential for cell division. 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide has been shown to exhibit several biochemical and physiological effects. In addition to its anti-cancer activity, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it an attractive candidate for the development of new anti-cancer drugs. However, one of the limitations of using 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain lab settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide. One area of interest is in the development of new anti-cancer drugs based on 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide. Researchers are also exploring the potential use of 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide in the treatment of other diseases, such as inflammation and bacterial infections. Additionally, new synthesis methods for 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide are being developed to improve its solubility and ease of use in lab experiments.
Conclusion:
In conclusion, 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-cancer, anti-inflammatory, and anti-bacterial properties make it an attractive candidate for the development of new drugs and treatments. With further research and development, 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide could have a significant impact on the field of medicinal chemistry and beyond.
Synthesemethoden
The synthesis of 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-fluoroaniline with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of medicinal chemistry. 2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory and anti-bacterial properties.
Eigenschaften
IUPAC Name |
2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c14-6-1-3-7(4-2-6)19-13(20)8-5-9(15)11(17)12(18)10(8)16/h1-5H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTRMZPHSKLLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-tetrafluoro-N-(4-fluorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
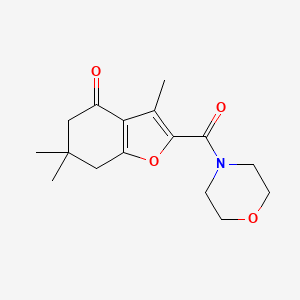
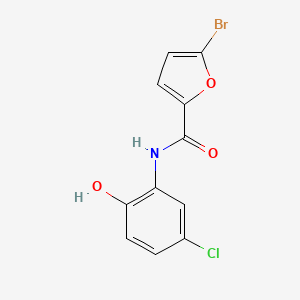
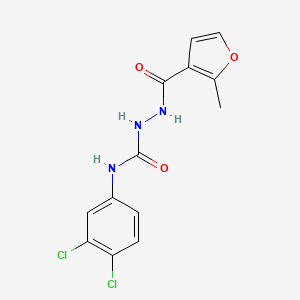

![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
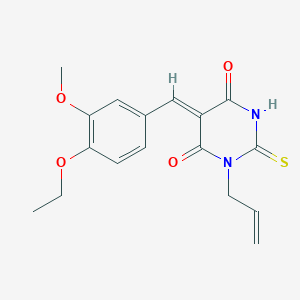
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)
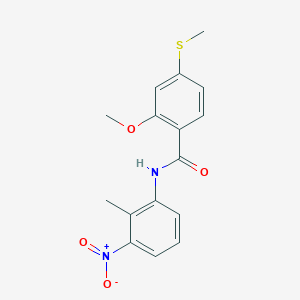

![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
